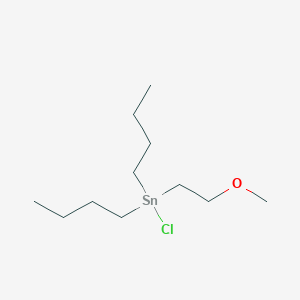
Dibutyl(chloro)(2-methoxyethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(chloro)(2-methoxyethyl)stannane: is an organotin compound with the chemical formula C11H24ClOSn. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutyl(chloro)(2-methoxyethyl)stannane can be synthesized through the reaction of dibutyltin dichloride with 2-methoxyethanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C4H9)2SnCl2 + HOCH2CH2OCH3 → (C4H9)2SnCl(OCH2CH2OCH3) + HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Dibutyl(chloro)(2-methoxyethyl)stannane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of dibutyltin oxide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various organotin derivatives can be formed.
Oxidation Products: Dibutyltin oxide or other oxidized tin species.
Hydrolysis Products: Dibutyltin oxide and hydrochloric acid.
Aplicaciones Científicas De Investigación
Chemistry: Dibutyl(chloro)(2-methoxyethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme systems and cellular processes. It is known to inhibit certain enzymes, making it a useful tool in biochemical research.
Medicine: Research is ongoing into the potential medicinal applications of this compound, particularly in the development of new drugs and therapeutic agents.
Industry: In industry, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.
Mecanismo De Acción
Dibutyl(chloro)(2-methoxyethyl)stannane exerts its effects primarily through its interaction with biological molecules. The tin atom can form covalent bonds with sulfur, oxygen, and nitrogen atoms in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and enzyme functions, making the compound a potent inhibitor in biochemical studies.
Comparación Con Compuestos Similares
Dibutyltin dichloride: Another organotin compound with similar reactivity but lacking the 2-methoxyethyl group.
Tributyltin chloride: A more toxic organotin compound used in antifouling paints but with different applications and reactivity.
Uniqueness: Dibutyl(chloro)(2-methoxyethyl)stannane is unique due to the presence of the 2-methoxyethyl group, which imparts different chemical and physical properties compared to other organotin compounds. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct in its applications and effects.
Propiedades
Número CAS |
184965-53-5 |
|---|---|
Fórmula molecular |
C11H25ClOSn |
Peso molecular |
327.48 g/mol |
Nombre IUPAC |
dibutyl-chloro-(2-methoxyethyl)stannane |
InChI |
InChI=1S/2C4H9.C3H7O.ClH.Sn/c3*1-3-4-2;;/h2*1,3-4H2,2H3;1,3H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
LEMSUXXKHSJVRW-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCOC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
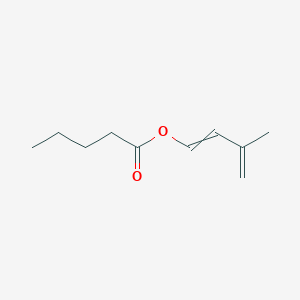
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

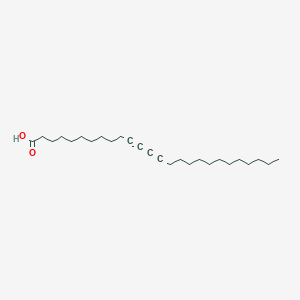
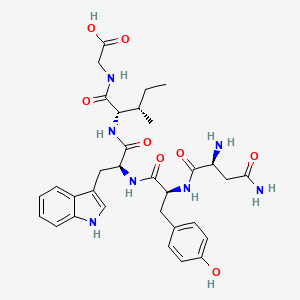
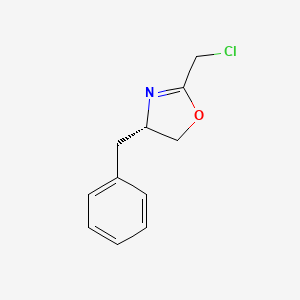
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)

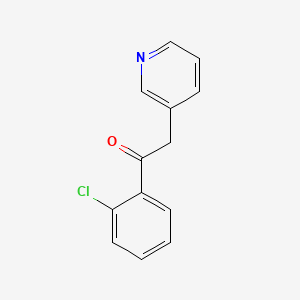


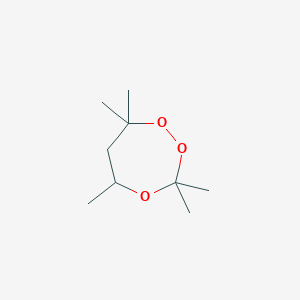
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
